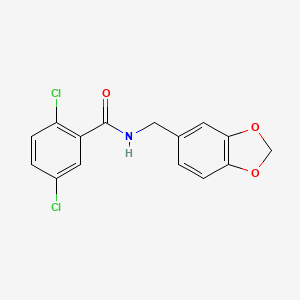
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide, also known as BDB, is a chemical compound that has been extensively studied for its potential therapeutic effects. BDB belongs to the class of benzamides and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been shown to be relatively non-toxic, making it a viable option for in vitro and in vivo experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide. One area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide derivatives with improved pharmacological properties. Another area of research is the investigation of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide as a potential treatment for neurodegenerative diseases. Additionally, the use of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide in combination with other drugs for the treatment of cancer is an area of active research. Further studies are needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide is a promising chemical compound that has been extensively studied for its potential therapeutic effects. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the potential of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoyl chloride with 1,3-benzodioxole in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic effects. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO3/c16-10-2-3-12(17)11(6-10)15(19)18-7-9-1-4-13-14(5-9)21-8-20-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRNVJCUSIPTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

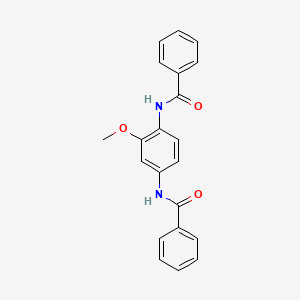

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-(4-methoxyphenyl)-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5777667.png)
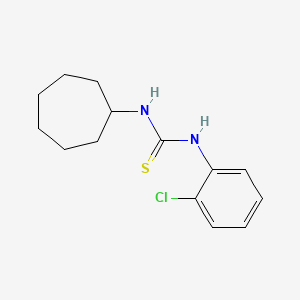

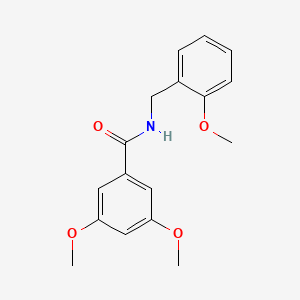

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)
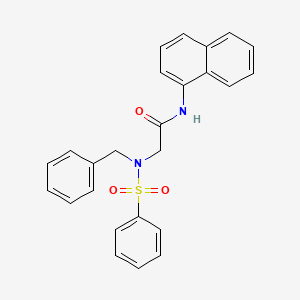
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)